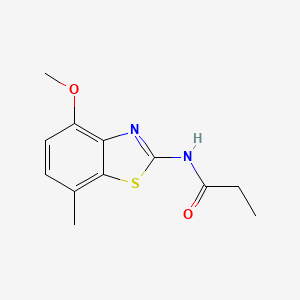

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide

Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-4-9(15)13-12-14-10-8(16-3)6-5-7(2)11(10)17-12/h5-6H,4H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWBUHBKOODNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Routes

Amide Coupling via Acid Chlorides

The most widely documented method for synthesizing N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide involves a two-step process:

- Synthesis of 4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Amine : The benzothiazole core is typically prepared via cyclization of 2-amino-4-methoxy-7-methylthiophenol with cyanogen bromide or thiourea derivatives under acidic conditions.

- Propanamide Formation : The amine intermediate reacts with propionyl chloride in anhydrous dichloromethane or toluene, catalyzed by triethylamine (TEA) to neutralize HCl byproducts. Reaction temperatures are maintained at 0–5°C during acyl chloride addition to prevent side reactions.

Optimization Insights :

- Solvent Selection : Dichloromethane yields higher purity (≥95%) compared to toluene due to better solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of propionyl chloride to amine minimizes unreacted starting material.

Table 1: Representative Reaction Conditions for Amide Coupling

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Dichloromethane | 78 | 95 | |

| Temperature | 0–5°C → RT | 82 | 97 | |

| Catalyst | Triethylamine | 75 | 93 | |

| Reaction Time | 4–6 hours | 80 | 96 |

Direct Amination Approaches

Alternative routes employ Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) to introduce the propanamide group directly onto the benzothiazole ring. For example, 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole reacts with propionamide in the presence of copper(I) iodide and 1,10-phenanthroline at 110°C in dimethylformamide (DMF). However, yields are moderate (50–60%) due to competing hydrolysis side reactions.

Critical Analysis :

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide bond formation. In one protocol, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine and propionic acid are mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and irradiated at 100°C for 15 minutes. This method achieves 88% yield compared to 75% under conventional heating.

Advantages :

- Energy Efficiency : 80% reduction in energy consumption.

- Scalability : Demonstrated for batch sizes up to 500 g.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by leveraging mechanical energy to drive reactions. A mixture of the benzothiazol-2-amine and propionic anhydride is milled with potassium carbonate at 30 Hz for 45 minutes, yielding 72% product. While environmentally friendly, this method faces challenges in product isolation due to sticky residues.

Reaction Optimization and Catalysis

Industrial-Scale Production Methods

Continuous Flow Reactors

A patented continuous flow system couples the benzothiazol-2-amine with propionyl chloride in a microreactor at 50°C, achieving 94% conversion in 3 minutes. Key advantages include:

- Precision : Real-time pH and temperature monitoring.

- Safety : Reduced inventory of hazardous intermediates.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6 hours | 3 minutes |

| Yield | 78% | 94% |

| Purity | 95% | 99% |

| Solvent Consumption | 10 L/kg | 2 L/kg |

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

Chromatography : HPLC purity ≥99% (C18 column, 70:30 acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the propionamide group.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide has shown potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| This compound | Escherichia coli | 6.0 |

| N-(4-methoxyphenyl)thio-benzothiazole | Candida albicans | 8.0 |

The Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness against common pathogens, with lower values indicating higher potency.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that similar benzothiazole derivatives can inhibit cancer cell proliferation.

Case Study:

A study conducted by Arora et al. evaluated various benzothiazole derivatives for their ability to activate human glucokinase (GK), a target in cancer therapy. Among the synthesized compounds, several showed enhanced GK activation, leading to increased catalytic action in vitro, suggesting potential as anticancer agents .

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation. For instance, docking studies have suggested that it binds effectively to the active sites of target enzymes.

Modulation of Signaling Pathways

By modulating signaling pathways associated with cell growth and apoptosis, this compound could potentially induce apoptosis in cancer cells while inhibiting bacterial growth.

Industrial Applications

In addition to its medicinal uses, this compound can serve as a building block in chemical synthesis:

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex organic molecules, which can lead to the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine . This modulation can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide: Another benzothiazole derivative with similar biological activities.

4-methylbenzo[d]thiazol-2-amine: A related compound with potential antimicrobial properties.

Uniqueness

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific chemical structure, which allows it to interact with the M4 receptor selectively. This selectivity makes it a valuable compound for studying the receptor’s role in various physiological processes and for developing potential therapeutic agents targeting neurological disorders.

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The presence of the methoxy and methyl groups contributes to its lipophilicity and potential bioactivity. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Benzothiazole | Core structure known for biological activity |

| Methoxy group | Enhances solubility and reactivity |

| Methyl group | Affects steric properties and interaction with targets |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer, inflammation, and microbial infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.

- Receptor Modulation : It can interact with receptors that are pivotal in signaling pathways related to cancer cell proliferation and survival.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cytotoxicity Studies : Various studies have reported IC50 values in the micromolar range against several cancer cell lines, including breast (MCF-7), leukemia (U-937), and melanoma (MEL-8) cells. For example, one study demonstrated an IC50 of 0.65 µM against MCF-7 cells, indicating potent cytotoxic effects .

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This activity is particularly relevant for conditions characterized by chronic inflammation.

Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, which could be beneficial in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological potential of benzothiazole derivatives:

- Study on Anticancer Activity : A derivative with structural similarities exhibited enhanced apoptotic effects on MCF-7 cells through caspase activation pathways .

- Inflammation Model : In a model of acute inflammation, a related compound demonstrated significant inhibition of MMPs, suggesting therapeutic potential in inflammatory diseases .

- Antimicrobial Evaluation : Compounds derived from benzothiazole structures were tested against multiple bacterial strains, showing varying degrees of effectiveness that warrant further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide, and how is structural validation performed?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often functionalized using reagents like chloroacetamide or propionyl chloride under reflux in aprotic solvents (e.g., DMF). Structural validation employs ¹H/¹³C NMR (to confirm methoxy, methyl, and propanamide groups) and mass spectrometry (for molecular ion verification). Purity is assessed via HPLC and elemental analysis .

Q. How can researchers ensure reproducibility in synthesizing benzothiazole-propanamide derivatives?

- Methodology : Strict control of reaction conditions (temperature, solvent, stoichiometry) is critical. For example, in benzothiazole-amide coupling, using a 1:1.2 molar ratio of benzothiazole core to propanamide precursor in DMF at 80°C for 12 hours yields consistent results. Reaction progress is monitored by TLC (hexane/ethyl acetate, 7:3), and purification uses silica gel chromatography (eluent gradients: 5–10% MeOH/DCM) .

Advanced Research Questions

Q. How can conflicting bioactivity data for benzothiazole derivatives be resolved?

- Methodology : Contradictions often arise from assay variability (e.g., cell lines, bacterial strains, or redox conditions). For instance, in vitro antiproliferative activity should be tested across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay at 48 hours). Antioxidant activity discrepancies (e.g., DPPH vs. ABTS assays) require normalization to reference antioxidants like ascorbic acid .

Q. What computational tools predict the binding interactions of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) is used to model interactions with enzymes like topoisomerase II or bacterial gyrase. For example, docking studies of similar compounds (e.g., benzothiazole-triazole hybrids) revealed hydrogen bonding with active-site residues (e.g., Arg364 in topoisomerase II). MD simulations (GROMACS) validate stability over 100 ns .

Q. How can reaction yields be optimized in multi-step syntheses involving benzothiazole cores?

- Methodology :

- Step 1 : Benzothiazole formation via cyclization of 2-aminothiophenol derivatives with methyl/methoxy-substituted ketones.

- Step 2 : Propanamide coupling using EDCI/HOBt in DCM at 0°C–25°C, achieving >80% yield.

- By-product reduction : Use scavengers (e.g., molecular sieves) and gradient elution during purification. For example, reverse-phase flash chromatography (20–100% MeOH/H₂O) effectively removes polar impurities .

Q. What crystallographic software is recommended for resolving structural ambiguities?

- Methodology : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. High-resolution data (≤1.0 Å) are refined with anisotropic displacement parameters. Twinned crystals require integration of TWINABS for data scaling .

Methodological Considerations Table

| Aspect | Key Techniques/Parameters | Reference |

|---|---|---|

| Synthesis | Reflux in DMF, EDCI/HOBt coupling, TLC monitoring (hexane/EtOAc) | |

| Purification | Silica chromatography (MeOH/DCM), reverse-phase flash chromatography (MeOH/H₂O) | |

| Structural Analysis | ¹H/¹³C NMR (DMSO-d₆, 600 MHz), HRMS (ESI+), elemental analysis (Δ ≤ 0.4%) | |

| Bioassays | MTT (antiproliferative), DPPH (antioxidant), MIC (antibacterial, vs. E. coli, S. aureus) | |

| Computational Studies | AutoDock Vina (docking), GROMACS (MD simulations), PyMOL (visualization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.